Cas no 129769-06-8 (methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride)

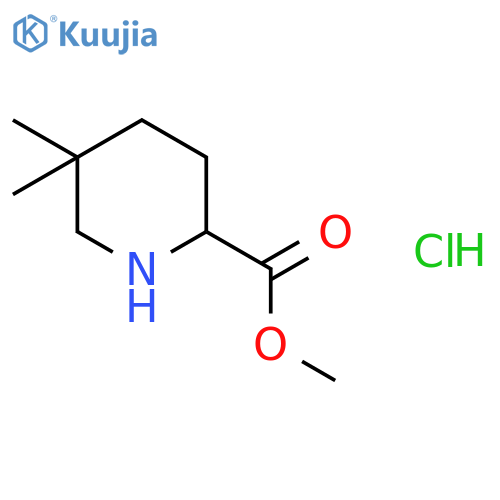

129769-06-8 structure

商品名:methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

CAS番号:129769-06-8

MF:C9H18ClNO2

メガワット:207.69772195816

MDL:MFCD24566310

CID:1228585

PubChem ID:67791332

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Piperidinecarboxylic acid, 5,5-dimethyl-, methyl ester, hydrochloride

- methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride

- SCHEMBL9192813

- 5,5-dimethyl pipecolic acid methyl ester hydrochloride

- DB-386682

- EN300-8215641

- 129769-06-8

- AUTRGUZICYVNCK-UHFFFAOYSA-N

-

- MDL: MFCD24566310

- インチ: InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

- InChIKey: AUTRGUZICYVNCK-UHFFFAOYSA-N

- ほほえんだ: CC1(CCC(NC1)C(=O)OC)C.Cl

計算された属性

- せいみつぶんしりょう: 207.10274

- どういたいしつりょう: 207.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8215641-10.0g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 10.0g |

$8110.0 | 2025-03-21 | |

| Enamine | EN300-8215641-5g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95% | 5g |

$5470.0 | 2023-09-02 | |

| Enamine | EN300-8215641-1g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95% | 1g |

$1887.0 | 2023-09-02 | |

| Aaron | AR0284FD-250mg |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95% | 250mg |

$1308.00 | 2025-02-15 | |

| Enamine | EN300-8215641-0.5g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 0.5g |

$1472.0 | 2025-03-21 | |

| Enamine | EN300-8215641-1.0g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 1.0g |

$1887.0 | 2025-03-21 | |

| Enamine | EN300-8215641-0.25g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 0.25g |

$933.0 | 2025-03-21 | |

| Enamine | EN300-8215641-5.0g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 5.0g |

$5470.0 | 2025-03-21 | |

| Enamine | EN300-8215641-10g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95% | 10g |

$8110.0 | 2023-09-02 | |

| Enamine | EN300-8215641-2.5g |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride |

129769-06-8 | 95.0% | 2.5g |

$3696.0 | 2025-03-21 |

methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

129769-06-8 (methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量